2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine
Description
Molecular Architecture of Pyrazolo[1,5-a]quinazoline Core Structure
The pyrazolo[1,5-a]quinazoline core represents a fused bicyclic system comprising a pyrazole ring (five-membered, two nitrogen atoms) annulated to a quinazoline moiety (two fused six-membered rings containing two nitrogen atoms). This scaffold is defined by the fusion pattern where the pyrazole’s nitrogen atoms occupy positions 1 and 5 of the quinazoline system. In 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine, the core is substituted with a methyl group at position 2 and an N-(pentan-3-yl) group at position 5. The pentan-3-yl chain introduces a branched alkyl substituent, which may influence steric and electronic properties.
Key Structural Features
| Feature | Description |
|---|---|
| Core Fusion | Pyrazole fused to quinazoline at positions 1 and 5 |
| Position 2 Substituent | Methyl group (-CH₃) |
| Position 5 Substituent | N-(pentan-3-yl) group (-N-CH₂CH(CH₂CH₃)₂) |
| Aromatic System | Planar π-conjugated system spanning both fused rings |
The synthesis of this compound typically involves N-alkylation of a pyrazolo[1,5-a]quinazolin-5-amine precursor with pentan-3-amine under basic conditions, followed by purification via chromatography.
Properties
IUPAC Name |
2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-4-12(5-2)17-16-13-8-6-7-9-14(13)20-15(18-16)10-11(3)19-20/h6-10,12H,4-5H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBEYIOWNBUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=NC2=CC(=NN2C3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The pyrazolo[1,5-a]quinazoline scaffold combines a pyrazole ring fused to a quinazoline system. Retrosynthetically, the core can be assembled via cyclization between a pyrazole-5-amine and a quinazoline precursor or through transition metal-catalyzed annulation reactions. The pentan-3-ylamine group is typically introduced via nucleophilic substitution or reductive amination at the C5 position of the quinazoline ring.
Classical Condensation and Cyclization Approaches
Pyrazole-Quinazoline Fusion via Thermal Cyclization
Early synthetic routes relied on thermally driven cyclocondensation of 4-substituted pyrazol-5-amines with carbonyl-containing intermediates. For example, reacting 4-methyl-1H-pyrazol-5-amine with 2-cyanobenzaldehyde under acidic conditions generates the pyrazolo[1,5-a]quinazoline core through imine formation and subsequent cyclodehydration. However, this method often requires harsh conditions (e.g., POCl₃, 120°C) and yields modest results (40–60%) due to competing side reactions.
Chlorination-Amination Sequence
A two-step protocol involving chlorination followed by amination is widely used to functionalize the C5 position:
- Chlorination : Treatment of pyrazolo[1,5-a]quinazolin-5(4H)-one with POCl₃ in the presence of tetramethylammonium chloride produces 5-chloro-2-methylpyrazolo[1,5-a]quinazoline.
- Amination : Reacting the chlorinated intermediate with pentan-3-amine in a polar aprotic solvent (e.g., DMF, 80°C) affords the target compound. This step typically achieves 65–75% yield, with excess amine (2–3 equiv) driving the reaction to completion.
Table 1: Optimization of Amination Conditions
| Amine Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.0 | DMF | 80 | 12 | 45 |
| 2.0 | DMF | 80 | 8 | 68 |
| 3.0 | DMF | 100 | 6 | 72 |
| 2.0 | NMP | 100 | 6 | 70 |
Transition Metal-Catalyzed Annulation Strategies
Rh(III)-Catalyzed [5 + 1] Annulation
A breakthrough methodology employs Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) to mediate C–H activation/cyclization cascades. Substituted phenyl-1H-pyrazol-5-amines react with alkynoates (e.g., methyl propiolate) in a [5 + 1] annulation to directly form the pyrazolo[1,5-a]quinazoline framework. Key advantages include:
- Broad substrate tolerance : Electron-donating and -withdrawing groups on the pyrazole and alkyne are compatible.
- Atom economy : The alkyne contributes one carbon to the quinazoline ring, minimizing waste.
- Functional group compatibility : Esters, amides, and halides remain intact under reaction conditions.
Table 2: Rh(III)-Catalyzed Annulation with Alkynoates
| Pyrazole Substrate | Alkyne | Yield (%) |
|---|---|---|
| 4-Methyl-1H-pyrazol-5-amine | Methyl propiolate | 82 |
| 4-Fluoro-1H-pyrazol-5-amine | Ethyl propiolate | 78 |
| 4-Phenyl-1H-pyrazol-5-amine | Phenylacetylene | 65 |
Palladium-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura couplings enable late-stage diversification. For instance, 5-bromo-2-methylpyrazolo[1,5-a]quinazoline can be coupled with pentan-3-amine-derived boronic esters. While this approach offers flexibility, the need for pre-functionalized substrates and sensitive boronic reagents limits its practicality.
One-Pot Tandem Synthesis
Recent advances integrate multiple steps into a single vessel to improve efficiency. A representative one-pot procedure involves:
- Condensation of 4-methyl-1H-pyrazol-5-amine with 2-cyanobenzaldehyde to form an imine intermediate.
- Cyclization via microwave irradiation (150°C, 30 min) to yield the quinazoline core.
- In situ chlorination using POCl₃ followed by amination with pentan-3-amine.
This method reduces purification steps and achieves an overall yield of 58%, comparable to sequential approaches.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques avoid toxic solvents by grinding reactants with a catalytic amount of SiO₂. For example, mixing 4-methylpyrazol-5-amine, 2-cyanobenzaldehyde, and K₂CO₃ under mechanical agitation (30 Hz, 2 h) produces the cyclized product in 70% yield. Subsequent amination with pentan-3-amine under similar conditions achieves 65% yield, demonstrating the method’s viability for sustainable synthesis.
Photocatalytic Methods
Visible-light-mediated catalysis using eosin Y or Ru(bpy)₃²⁺ enables mild cyclization conditions. Irradiating a mixture of pyrazol-5-amine and α,β-unsaturated carbonyl compounds in acetonitrile (450 nm LED, 24 h) forms the quinazoline ring at room temperature. While yields remain moderate (50–60%), this method minimizes thermal degradation.
Analytical Characterization and Quality Control
Successful synthesis requires rigorous characterization:
- NMR : Key signals include the N-H proton of pentan-3-ylamine at δ 6.8–7.1 ppm (broad) and the methyl group on the pyrazole ring at δ 2.3–2.5 ppm.
- HPLC : Purity >95% is typically achieved using C18 columns (MeCN/H₂O gradient).
- MS : ESI-MS displays [M+H]⁺ at m/z 268.36, consistent with the molecular formula C₁₆H₂₀N₄.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinazoline oxides, while reduction may produce reduced pyrazoloquinazoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Metabotropic Glutamate Receptor Modulation
Recent studies have highlighted the significance of pyrazolo[1,5-a]quinazoline derivatives, including 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine, as negative allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are critical in neurotransmission and are implicated in various neurological disorders.
- Mechanism of Action : The compound exhibits selective activity towards mGlu2 and mGlu3 receptors, where it functions by altering receptor conformation and modulating downstream signaling pathways. This mechanism can potentially lead to therapeutic strategies for conditions like anxiety, depression, and schizophrenia .
- Structure-Activity Relationship (SAR) : The design of this compound was influenced by previous findings that small structural modifications can significantly impact the potency and selectivity of mGluR modulators. The presence of the pentan-3-yl group enhances lipophilicity, potentially improving bioavailability and receptor interaction .
Anticancer Research
2.1 Antiproliferative Activity
The anticancer potential of this compound has been explored in various studies focusing on its ability to inhibit cancer cell proliferation.
- Cell Line Studies : In vitro tests have demonstrated that this compound exhibits significant antiproliferative effects against different human cancer cell lines. For example, derivatives of pyrazolo[1,5-a]quinazoline have shown IC50 values indicating effective inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HCT-116) models .
- Mechanisms of Action : The compound's mechanism may involve the induction of apoptosis and disruption of cell cycle progression in cancer cells. Further investigations are required to elucidate the specific pathways affected by this compound .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Metabotropic Glutamate Receptors | Acts as a negative allosteric modulator for mGlu2 and mGlu3 receptors with therapeutic implications for neurological disorders. |
| Anticancer Activity | Demonstrates significant antiproliferative effects against various cancer cell lines with potential mechanisms involving apoptosis induction. |
Mechanism of Action
The mechanism of action of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]quinazoline Cores
Compounds sharing the pyrazolo[1,5-a]quinazoline scaffold but differing in substituents provide insights into structure-activity relationships (SAR):
Table 1: Key Pyrazolo[1,5-a]quinazolin-5-amine Derivatives
Key Observations:
- Substituent Effects: The 3-chloro group in 463-H08 enhances electronic interactions with targets, contributing to its antiviral activity.
- Amine Substituents : The pentan-3-yl group (aliphatic, hydrophobic) in the target compound may improve membrane permeability compared to the polar 1-methylpiperidin-3-yl group in 463-H06. However, the latter’s tertiary amine could facilitate hydrogen bonding, critical for target engagement .
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines share a similar fused pyrazole-pyrimidine core but lack the benzene ring of quinazolines, altering physicochemical and binding properties:
Table 2: Representative Pyrazolo[1,5-a]pyrimidine Analogs
Key Observations:
- Substituent Trends: Pyrazolo[1,5-a]pyrimidines with polar groups (e.g., morpholinoethyl in ) exhibit improved solubility, while hydrophobic substituents (e.g., pentan-3-yl in the target compound) may prolong half-life .
Biological Activity
2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine is a compound belonging to the pyrazoloquinazoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
- Chemical Formula : CHN
- CAS Number : 874652-33-2
- Molecular Weight : 245.31 g/mol
Research indicates that compounds in the pyrazoloquinazoline series can act as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 receptors. These receptors are implicated in various neurological conditions, making them significant targets for drug development .
Key Findings:
- Allosteric Modulation : The compound exhibits significant activity as a NAM at mGlu2 and mGlu3 receptors, which are involved in synaptic transmission and plasticity. The structural modifications in pyrazoloquinazolines can lead to varying degrees of receptor modulation .
- Anticancer Potential : Pyrazoloquinazolines have shown promising anticancer activity by inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases and modulation of signaling pathways associated with cell survival and proliferation .
- Antimicrobial Activity : Some derivatives of pyrazoloquinazolines have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study explored the effects of various pyrazoloquinazoline derivatives on human cancer cell lines. The results indicated that certain compounds led to a dose-dependent increase in apoptosis markers, suggesting their potential as anticancer agents. The study highlighted the importance of structural variations in enhancing biological efficacy .
Case Study: Neurological Applications
Research on the modulation of mGlu receptors has shown that compounds like this compound could provide therapeutic benefits in conditions like anxiety and depression by modulating glutamatergic signaling pathways .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized for high yields?
The synthesis typically involves multi-step reactions starting from pyrazolo[1,5-a]quinazolin-5(4H)-one scaffolds. Key steps include:
- Amination : Reacting the quinazolinone core with pentan-3-amine under Mitsunobu conditions (e.g., PPh₃, DEAD in dry THF under nitrogen) to introduce the N-(pentan-3-yl) group. This method minimizes side reactions and improves regioselectivity .
- Alkylation : Introducing the 2-methyl group via alkylation with methyl iodide or similar reagents in polar aprotic solvents (e.g., DMF) at controlled temperatures (50–60°C) .
- Purification : Column chromatography or recrystallization from ethanol/acetonitrile to achieve >95% purity. Yield optimization requires careful stoichiometric control (e.g., 1:1.2 molar ratio of quinazolinone to amine) and inert atmosphere maintenance .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. Key signals include the pyrazole NH (~δ 10.5 ppm) and methyl groups (δ 1.2–2.5 ppm) .
- X-ray Crystallography : Resolves planar geometry of the pyrazoloquinazoline core and dihedral angles of substituents (e.g., pentan-3-yl group orientation). Hydrogen-bonding patterns (e.g., N–H···O) can confirm dimerization trends .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C₁₈H₂₃N₅: 317.20 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Substituent Variation : Systematically modify the pentan-3-yl group (e.g., branching, chain length) and 2-methyl position to assess impact on target binding (e.g., kinase inhibition). Use computational docking (AutoDock Vina) to predict interactions with ATP-binding pockets .
- Bioassay Integration : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination via MTT assays. Correlate activity with logP values (lipophilicity) and steric parameters .
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., oxidation of the pentyl chain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
